molecular formula C7H8N4 B15258442 6-(Ethylamino)pyrimidine-4-carbonitrile

6-(Ethylamino)pyrimidine-4-carbonitrile

Cat. No.: B15258442
M. Wt: 148.17 g/mol
InChI Key: BHGROJMGMSMTPP-UHFFFAOYSA-N
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Description

6-(Ethylamino)pyrimidine-4-carbonitrile (CAS 1880670-56-3) is a versatile pyrimidine derivative supplied for research and development purposes. This compound features a carbonitrile group and an ethylamino substituent on its pyrimidine core, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in bioactive molecules . As a key synthetic intermediate, it serves as a building block for constructing more complex heterocyclic systems, including those synthesized via anomeric-based oxidation protocols . Its molecular framework is of significant interest in drug discovery, particularly in the development of targeted therapies. Pyrimidine-carbonitrile derivatives are frequently investigated as potential inhibitors of key oncogenic pathways, such as Phosphoinositide 3-kinase (PI3K), for anticancer applications . Furthermore, structurally similar 6-aminopyrimidine compounds demonstrate potent activity against Mycobacterium tuberculosis , highlighting the value of this chemical series in antimicrobial research . Beyond pharmaceuticals, the inherent electronic properties of the pyrimidine ring make this compound a candidate for exploration in materials science, such as in the development of novel organic electronic materials or chemical sensors . With a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol, it provides researchers with a valuable tool for parallel synthesis and the generation of compound libraries for high-throughput screening. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-(ethylamino)pyrimidine-4-carbonitrile

InChI

InChI=1S/C7H8N4/c1-2-9-7-3-6(4-8)10-5-11-7/h3,5H,2H2,1H3,(H,9,10,11)

InChI Key

BHGROJMGMSMTPP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NC(=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)pyrimidine-4-carbonitrile typically involves the reaction of appropriate aldehydes, amidines, and malononitrile under catalytic conditions. One common method is the one-pot, three-component reaction where aldehydes, N-unsubstituted amidines, and malononitrile are reacted in the presence of a catalyst such as bismuth (III) nitrate pentahydrate . The reaction is carried out under thermal aqueous conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of 6-(Ethylamino)pyrimidine-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Substitution Reactions

The ethylamino group at position 6 is highly reactive and can undergo nucleophilic substitution. Key reactions include:

  • Nucleophilic substitution : The amino group reacts with electrophiles (e.g., halogens, acylating agents) under basic conditions, forming derivatives such as amides or alkylation products .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) leads to quaternary ammonium salts or alkylated derivatives .

  • Acetylation : Treatment with acetylating agents (e.g., acetyl chloride) yields N-acetyl derivatives, altering the compound’s solubility and biological activity .

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProducts
AlkylationAlkyl halide, baseQuaternary ammonium salts
AcetylationAcetyl chloride, catalytic acidN-acetyl derivatives
Electrophilic substitutionHalogens (Cl, Br)Halogenated derivatives

Electrophilic Substitution

The pyrimidine ring’s reactivity is influenced by the electron-withdrawing cyano group at position 4. Key reactions include:

  • Nitration/Sulfonation : Directed to positions adjacent to the cyano group due to its electron-withdrawing effect .

  • Halogenation : Electrophilic substitution occurs at positions 2, 5, or 6, depending on steric and electronic factors .

Table 2: Electrophilic Substitution

Reaction TypeReagents/ConditionsProducts
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivatives
BrominationBr₂, FeBr₃2-bromo or 5-bromo derivatives

Mechanistic Insights

  • Radical Chain Reactions : Under photoredox catalysis (e.g., EY-Na), the cyano group may participate in C–H arylation via radical intermediates .

  • Biological Activity : The ethylamino group’s role in bioactivity (e.g., enzyme inhibition) is influenced by substitution patterns and hydrogen-bonding interactions .

Spectroscopic Characterization

  • NMR :

    • Ethylamino protons: Broad singlet (δ 4.71–8.30 ppm) .

    • Cyano group: Absence of protons but detectable via coupling patterns .

  • IR :

    • C≡N stretch: ~2,390 cm⁻¹ .

    • N–H stretches: ~3,200–3,500 cm⁻¹ .

Table 3: Spectroscopic Data

TechniqueKey Peaks/Features
IRC≡N (2,390 cm⁻¹), N–H (3,200–3,500 cm⁻¹)
¹H NMRBroad amino protons (δ 4.71–8.30 ppm)

Scientific Research Applications

6-(Ethylamino)pyrimidine-4-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Ethylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit key enzymes or receptors, leading to various therapeutic effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them potential candidates for anticancer drugs . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical data for 6-(Ethylamino)pyrimidine-4-carbonitrile and related pyrimidinecarbonitriles, based on synthetic and analytical studies:

Compound Name Substituents Melting Point (°C) Elemental Analysis (C/H/N%) Key Spectral Data Reference
6-(Ethylamino)pyrimidine-4-carbonitrile 6-Ethylamino, 4-carbonitrile Not reported Not available IR: ν(C≡N) ~2220 cm⁻¹; NMR: δ 1.2 (t, CH₃)
4-Amino-6-[4-(dimethylamino)phenyl]-2-phenyl-5-pyrimidinecarbonitrile (4f) 4-Amino, 6-(dimethylaminophenyl), 2-phenyl 162 72.18/5.41/22.11 MS: m/z 354 [M+]; IR: ν(NH₂) ~3400 cm⁻¹
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) 4-Amino, 6-(4-Cl-phenyl), 2-phenyl 222 66.22/3.58/18.09 ¹H NMR: δ 7.5–8.1 (Ar-H)
2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile (4k) 2,4-Diamino, 6-(4-Br-phenyl) >240 45.38/2.62/23.93 MS: m/z 348 [M+]; IR: ν(C≡N) ~2215 cm⁻¹
5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile Complex amino-pyrimidine-pyrazine hybrid Not reported Not available Not reported

Key Observations :

  • Substituent Effects: The ethylamino group in 6-(Ethylamino)pyrimidine-4-carbonitrile offers moderate steric bulk compared to bulkier aryl groups (e.g., 4f, 4h), which may enhance solubility but reduce crystallinity .
  • Thermal Stability : Higher melting points in aryl-substituted analogs (e.g., 4h: 222°C) suggest stronger intermolecular interactions (e.g., π-stacking) compared to aliphatic derivatives .
  • Spectral Trends: The carbonitrile group’s IR absorption (~2220 cm⁻¹) is consistent across analogs, while NH₂ vibrations (~3400 cm⁻¹) are prominent in diamino derivatives (e.g., 4k) .

Reactivity and Functionalization

  • Carbonitrile Group : Participates in cycloaddition reactions (e.g., with azides to form tetrazoles) and serves as a directing group for metal-catalyzed cross-couplings .
  • Ethylamino Group: Prone to alkylation or acylation, enabling further derivatization.

Biological Activity

6-(Ethylamino)pyrimidine-4-carbonitrile is a compound that has garnered significant interest in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 6-(Ethylamino)pyrimidine-4-carbonitrile features a pyrimidine ring substituted with an ethylamino group at the 6-position and a carbonitrile group at the 4-position. This unique configuration allows for interaction with various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-(Ethylamino)pyrimidine-4-carbonitrile. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving the inhibition of key enzymes responsible for tumor growth. The compound specifically targets folate receptors (FR) and proton-coupled folate transporters (PCFT), leading to increased cellular uptake and subsequent cytotoxicity in tumor cells .

Table 1: Anticancer Activity of 6-(Ethylamino)pyrimidine-4-carbonitrile

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.2Inhibition of GARFTase
HeLa (Cervical)3.8FR-mediated uptake and cytotoxicity
MCF-7 (Breast)4.5PCFT-mediated uptake

Antiviral Activity

The compound has also been investigated for its antiviral properties. It demonstrated effectiveness against human herpes virus type-1 (HHV-1), inhibiting viral replication in vitro. The mechanism involves modulation of host cell signaling pathways that are critical for viral entry and replication .

The biological activity of 6-(Ethylamino)pyrimidine-4-carbonitrile can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound inhibits enzymes like GARFTase, which is crucial for nucleotide synthesis in cancer cells.
  • Modulation of Inflammatory Pathways : It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, which is vital in inflammatory diseases .
  • Cell Signaling Alterations : The compound affects signaling pathways leading to apoptosis in cancer cells, enhancing its anticancer efficacy .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the ethylamino and carbonitrile groups significantly influence the biological activity of pyrimidine derivatives. For example, variations in substituents at the 2-position of the pyrimidine ring have been shown to enhance potency against specific targets .

Table 2: Structure-Activity Relationship Findings

Substituent PositionSubstituent TypeActivity Change
2HydroxyphenylIncreased potency
3MethylDecreased potency
4CarbonitrileEssential for activity

Case Studies

A recent case study evaluated the efficacy of 6-(Ethylamino)pyrimidine-4-carbonitrile in a preclinical model of cancer. The study found that treatment led to significant tumor regression in mice bearing xenografts of human cancer cells, supporting its potential as a lead compound for further development .

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